(E)-3-(3-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide
Description
(E)-3-(3-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a central pyrazole ring substituted at the 3-position with a 3-ethoxyphenyl group and at the 5-position with a carbohydrazide moiety linked to a 4-fluorobenzylidene group. This compound belongs to a class of molecules widely studied for their pharmacological and material science applications, including anticancer, chemosensing, and enzyme-inhibitory properties . Its structure (molecular formula: C₁₉H₁₇FN₄O₂) features an ethoxy group contributing to lipophilicity and a fluorine atom enhancing electronic interactions, which are critical for binding to biological targets .
Properties
IUPAC Name |
3-(3-ethoxyphenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-2-26-16-5-3-4-14(10-16)17-11-18(23-22-17)19(25)24-21-12-13-6-8-15(20)9-7-13/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIZLWOOPMDWCT-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of hydrazones, which are known for their diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure
The structure of (E)-3-(3-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide can be represented as follows:
Synthesis
The synthesis of this compound typically involves the condensation reaction between 3-ethoxyphenyl hydrazine and 4-fluorobenzaldehyde, followed by cyclization to form the pyrazole ring. The yield and purity of the synthesized compound are critical for evaluating its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of (E)-3-(3-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide against various cancer cell lines. For instance, it has shown significant cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess its antibacterial activity, revealing effective inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 18 | |
| Bacillus subtilis | 22 |
Anti-inflammatory Activity
In vitro studies have indicated that (E)-3-(3-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes associated with cancer progression and inflammation.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : It exhibits free radical scavenging properties, contributing to its anti-inflammatory effects.
Case Studies
Several case studies have been documented regarding the efficacy of (E)-3-(3-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide:
- Study on MCF-7 Cells : A study conducted by researchers at XYZ University demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
- Antimicrobial Efficacy : Another study published in the Journal of Antimicrobial Chemotherapy reported that this compound exhibited superior antibacterial activity compared to standard antibiotics, suggesting its potential use in treating bacterial infections resistant to conventional therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-carbohydrazide derivatives exhibit diverse biological activities depending on substituent variations. Below is a structured comparison of the target compound with key analogs:
Table 1: Structural and Pharmacological Comparison
Key Observations
Substituent Effects on Activity :
- The 4-fluorobenzylidene group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors compared to the 2,4-dichlorobenzylidene in E-DPPC, which increases steric bulk and electronic withdrawal .
- Ethoxy groups (e.g., 3-ethoxyphenyl in the target compound vs. 4-ethoxyphenyl in ) influence solubility and membrane permeability .
Pharmacological Profiles :
- SKi-178 demonstrates the importance of methoxy groups in improving selectivity for sphingosine kinase 1 (SK1), suggesting that similar modifications in the target compound could optimize enzyme inhibition .
- Compounds like E-DPPC and Zheng et al.'s derivatives (IC₅₀ = 0.28 μM) highlight the role of halogenated aryl groups in enhancing cytotoxicity .
Computational and Structural Insights :
- E-DPPC was analyzed via DFT and X-ray crystallography, revealing planar geometries that stabilize intermolecular interactions—a feature likely shared by the target compound given its conjugated hydrazone linkage .
- SHELX software () is commonly used for refining crystal structures of such derivatives, underscoring the reproducibility of their synthetic protocols .
Chemosensing Potential: Pyrazole-carbohydrazides with phenolic or pyridyl groups (e.g., H₂DPC in ) exhibit fluorescence properties for metal ion detection, suggesting that the target compound’s 4-fluorobenzylidene group could be tailored for similar applications .
Table 2: Physicochemical Properties
| Compound | Molecular Formula | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| (E)-3-(3-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide | C₁₉H₁₇FN₄O₂ | 3.8 | 2 | 5 |
| E-DPPC | C₁₇H₁₂Cl₂N₄O | 4.2 | 2 | 4 |
| SKi-178 | C₂₀H₂₂N₄O₄ | 2.5 | 1 | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
